Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
The compound Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS 1256359-16-6) is a boronic ester-functionalized sulfonamide with the molecular formula C₁₄H₂₂BNO₄S and a molecular weight of 311.20 g/mol . Its structure features:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position of a phenyl ring.
- A 2-(dimethylamino)ethanesulfonamide substituent on the same phenyl ring.
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronic ester’s reactivity with palladium catalysts . It is stored at room temperature and carries a Warning signal word due to hazard statement H302 (harmful if swallowed) .
Properties
IUPAC Name |
2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-7-9-14(10-8-13)18-24(20,21)12-11-19(5)6/h7-10,18H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHQEXFMZGYIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoaniline with 2-(dimethylamino)ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide intermediate. This intermediate is then subjected to a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods typically use large-scale reactors and advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the desired compound. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts. Reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
Major products from these reactions include sulfone derivatives, substituted aromatic compounds, and reduced forms of the original compound. The choice of reagents and conditions determines the specific products formed.
Scientific Research Applications
Medicinal Chemistry Applications
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Inhibition of Bromodomain Proteins :
- Ethanesulfonamide derivatives have been studied for their ability to inhibit bromodomain and extraterminal domain (BET) proteins. These proteins play critical roles in gene transcription and chromatin remodeling.
- For instance, the compound NC-II-259–1 , which includes the ethanesulfonamide moiety, demonstrated enhanced binding affinity to BRD4 and BRDT bromodomains compared to other inhibitors. The Kd values significantly decreased from 335 nM to 82 nM for BRD4–1 and from 875 nM to 77 nM for BRDT–1 when modified with additional functional groups .
-
Anticancer Activity :
- The sulfonamide functionality in compounds similar to ethanesulfonamide has been linked to anticancer properties. For example, certain derivatives have shown promising results in inhibiting tumor growth in various cancer models.
- In a study involving novel pyrrolopyridone BET inhibitors that utilize similar structural features as ethanesulfonamide, significant tumor growth inhibition was observed in preclinical trials .
-
Anti-inflammatory Properties :
- Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. The potential for ethanesulfonamide to modulate these pathways is an area of ongoing research.
Binding Affinity Studies :
Research indicates that ethanesulfonamide derivatives can interact with various biological targets such as kinases and receptors. For instance:
- The compound exhibits binding interactions that enhance its inhibitory effects on specific kinases involved in inflammatory responses .
- A structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the sulfonamide scaffold could lead to improved potency against targets like RIPK2 kinase .
Case Studies :
Several studies have investigated the biological activities of ethanesulfonamide derivatives:
- One study demonstrated that a derivative showed high selectivity and potency against RIPK2 with an IC50 value of 16 nM .
- Another case highlighted the synthesis of new sulfonamide derivatives that displayed significant inhibition of enzymes associated with diseases like type 2 diabetes and Alzheimer's disease .
Mechanism of Action
The mechanism of action of Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzymatic activity or alteration of molecular pathways. The dioxaborolane ring can undergo reversible reactions with diols, making it useful in boronate ester formation and other chemical processes.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their distinctions:
Biological Activity
Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.
Synthesis and Structural Analysis
The compound has been synthesized using Miyaura borylation and sulfonylation reactions. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry have confirmed its structure. Additionally, X-ray diffraction studies have provided insights into its crystal structure, while density functional theory (DFT) calculations have been employed to analyze its electrostatic potential and molecular frontier orbitals .
Table 1: Synthesis Overview
| Reaction Type | Methodology | Key Findings |
|---|---|---|
| Borylation | Miyaura borylation | Successful incorporation of boron |
| Sulfonylation | Sulfonylation reactions | Formation of sulfonamide linkage |
| Characterization | FT-IR, NMR, Mass Spectrometry | Confirmed molecular structure |
| Structural Analysis | X-ray Diffraction | Detailed crystal structure |
| Computational Analysis | DFT | Insights into molecular properties |
Anticancer Properties
Recent studies have indicated that certain derivatives of ethane sulfonamides exhibit significant anticancer activity. For instance, compounds derived from the sulfonamide framework demonstrated potent cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. Notably, in vivo studies using nude mice xenograft models showed a dramatic reduction in tumor sizes when treated with these compounds .
The anticancer activity is primarily attributed to the disruption of microtubule formation and mitotic spindle assembly during cell division. This leads to cell cycle arrest in the mitotic phase and subsequent apoptosis. Mechanistic studies revealed that these compounds activate caspases and induce tubulin depolymerization .
Enzyme Inhibition Studies
In addition to anticancer properties, ethane sulfonamides have been screened for their ability to inhibit various enzymes. For example:
- Lipoxygenase Inhibition : Some derivatives showed good inhibitory activity against lipoxygenase enzymes.
- Cholinesterase Inhibition : Moderate inhibition was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuroprotective effects .
Table 2: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 5 - 10 | Potent cytotoxicity |
| Lipoxygenase | Lipoxygenase | Moderate | Potential anti-inflammatory effects |
| Cholinesterase | AChE/BChE | Moderate | Neuroprotective potential |
Case Study 1: Anticancer Efficacy in Mice
In a study evaluating the efficacy of a specific ethane sulfonamide derivative (compound 6t ), researchers found significant tumor size reduction in xenograft models. The study highlighted the compound's ability to cross the blood-brain barrier more effectively than traditional chemotherapeutics .
Case Study 2: Enzyme Inhibition Profile
A series of ethylated sulfonamides were synthesized and screened against various enzymes. The results indicated that some compounds exhibited strong inhibition against lipoxygenase while showing moderate activity against cholinesterases. Molecular docking studies provided insights into the binding interactions between these inhibitors and their target enzymes .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. For example, analogous structures like N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (compound 13 ) were synthesized using aryl halides (chloro- or bromoarenes) and boronic esters under catalytic conditions with PdCl₂(dppf) or similar catalysts. Yields vary significantly with the halide used: 32% from chloroarenes vs. 65% from bromoarenes due to differences in reactivity . Key steps include optimizing solvent (DMF or THF), temperature (50–60°C), and catalyst loading.
Q. How is the compound characterized, and what analytical techniques are critical for confirming purity?
Characterization relies on 1H NMR , 13C NMR , and mass spectrometry (DART) . For example, in compound 13 , diagnostic NMR signals include aromatic protons at δ 7.5–7.8 ppm and dioxaborolane methyl groups at δ 1.3 ppm. Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed). Purity is assessed via HPLC or silica gel chromatography, with yields reported after purification .
Q. What safety precautions are necessary when handling this compound?
Protective measures include wearing gloves, goggles, and lab coats to avoid skin contact. The compound’s boronate ester group may hydrolyze in moisture, requiring inert atmosphere handling. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How does the electronic environment of the boronate ester influence reactivity in cross-coupling reactions?
The electron-rich 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group stabilizes the boron center, enhancing transmetalation efficiency in Suzuki-Miyaura reactions. Computational studies (not directly cited but inferred from mechanistic data) suggest that substituents on the phenyl ring (e.g., dimethylamino or sulfonamide groups) modulate electron density, affecting coupling rates and regioselectivity .
Q. What strategies resolve contradictions in regioselectivity during functionalization?
Meta-selective C–H borylation can be achieved using iridium catalysts (e.g., [Ir(COD)OMe]₂) with directing groups. For example, in acetylated analogs, meta-selectivity (77% yield) vs. para/ortho products depends on ligand choice (e.g., anionic ligands) and solvent (THF vs. CH₂Cl₂). Conflicting regioselectivity in NMR data is resolved by comparing isolated isomers with synthetic standards .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Density functional theory (DFT) calculations can model transition states in cross-coupling reactions, predicting activation barriers for transmetalation or oxidative addition steps. For instance, steric effects from the dimethylamino group may hinder coordination to palladium, requiring tailored ligands (e.g., bulky phosphines) to improve efficiency .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
